molecular formula C16H29N3O2 B1450856 tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate CAS No. 1120214-86-9

tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

Cat. No.: B1450856
CAS No.: 1120214-86-9
M. Wt: 295.42 g/mol
InChI Key: SYHFFGHGMBRCEP-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H29N3O2 and its molecular weight is 295.42 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H29N3O2
  • Molecular Weight : 295.42 g/mol
  • CAS Number : 1120214-86-9
  • Purity : Typically around 95%.

Pharmacological Effects

  • Neuroprotective Activity :
    • Studies indicate that compounds similar to this compound exhibit neuroprotective effects, particularly against oxidative stress and neuroinflammation. For example, in vitro studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and β-secretase activity, which are crucial in Alzheimer's disease pathology .
  • Anti-inflammatory Properties :
    • The compound has been associated with modulation of inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in various cellular models, indicating its potential use in treating neurodegenerative diseases linked to inflammation .
  • Cytotoxicity and Apoptosis :
    • Research has highlighted the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. This suggests a dual role in both neuroprotection and potential anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal survival.
  • Inhibition of Enzymatic Activity : As noted, it inhibits key enzymes involved in neurodegeneration, such as AChE and β-secretase, which are pivotal in the pathology of Alzheimer's disease.

Case Study 1: Neuroprotection in Animal Models

In a study involving scopolamine-induced oxidative stress in rats, administration of this compound resulted in significant reductions in malondialdehyde (MDA) levels compared to control groups, indicating reduced lipid peroxidation and oxidative damage .

Case Study 2: Anticancer Activity

Another investigation demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
NeuroprotectionInhibition of AChE and β-secretase
Anti-inflammatoryReduced cytokine production
CytotoxicityInduction of apoptosis
Oxidative StressDecreased MDA levels

Scientific Research Applications

Neuroprotective Activity

Research indicates that tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate exhibits neuroprotective effects, particularly against oxidative stress and neuroinflammation.

  • Mechanism of Action: It has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase, both of which are implicated in Alzheimer's disease pathology.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions.

Cytotoxicity and Apoptosis

Studies have reported that this compound exhibits cytotoxic effects against several human cancer cell lines, including HeLa and MCF-7 cells.

  • Mechanism: The cytotoxicity is associated with the induction of apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Case Study 1: Neuroprotection in Animal Models

In a study involving scopolamine-induced oxidative stress in rats, administration of this compound resulted in significant reductions in malondialdehyde (MDA) levels compared to control groups. This indicates reduced lipid peroxidation and oxidative damage, highlighting its potential for neuroprotection.

Case Study 2: Anticancer Activity

Another investigation demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation pathways, emphasizing its potential as an anticancer therapeutic agent.

Data Table: Summary of Biological Activities

Activity Type Description Reference
NeuroprotectiveInhibits AChE and β-secretase activity; reduces oxidative stress in models
Anti-inflammatoryExhibits properties that may reduce inflammation
CytotoxicityInduces apoptosis in cancer cell lines (HeLa, MCF-7)

Properties

IUPAC Name

tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-8-6-12(7-9-18)19-13-4-5-14(19)11-17-10-13/h12-14,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHFFGHGMBRCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCC2CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656777
Record name tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-86-9
Record name tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
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tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

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